1-Tert-butylazetidin-3-ol hydrochloride

Descripción

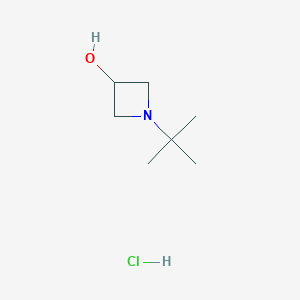

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-tert-butylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,3)8-4-6(9)5-8;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULAQIPCRIBAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969568 | |

| Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54431-33-3 | |

| Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54431-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-Butylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butylazetidin 3 Ol Hydrochloride

Historical Development of Azetidine (B1206935) Synthesis Relevant to the Azetidinol (B8437883) Moiety

The synthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, has been a topic of significant interest in organic chemistry due to the ring strain and unique chemical reactivity of this scaffold. Historically, the synthesis of azetidines has been challenging compared to their five- and six-membered counterparts. Early efforts often involved multi-step sequences to construct the strained four-membered ring.

While the synthesis of azetidin-2-ones (β-lactams) is well-documented from the early 20th century, methods for preparing azetidin-3-ones and their corresponding alcohol derivatives, azetidin-3-ols, were less common. Initial strategies to access the azetidin-3-one (B1332698) core, a direct precursor to azetidinols, often required complex starting materials and multiple transformations. For example, early routes involved the conversion of compounds like methyl 4-chloro-3-oxobutanoate or butane-2,3-dione into racemic 2,4-disubstituted azetidin-3-ones through several steps. nih.gov More streamlined approaches were later developed, such as the copper- or rhodium-catalyzed carbenoid insertions into the N-H bonds of α,α'-dialkyl-α-diazoketones derived from amino acids, which provided a more direct route to cis-2,4-disubstituted azetidin-3-ones. nih.gov

A significant advancement in the direct synthesis of the 3-hydroxyazetidine scaffold came with the investigation of the reaction between epichlorohydrin (B41342) and sterically hindered primary amines. cdnsciencepub.com This approach provided a more convergent and efficient pathway to N-substituted 3-azetidinols, laying the groundwork for the established synthetic routes to compounds like 1-tert-butylazetidin-3-ol.

Established Synthetic Routes to 1-Tert-butylazetidin-3-ol Hydrochloride

The most prominent and industrially relevant synthesis of this compound relies on the direct reaction of commercially available precursors, followed by straightforward chemical transformations.

A widely adopted method for the synthesis of 1-tert-butylazetidin-3-ol is the direct cyclization reaction between epichlorohydrin and tert-butylamine (B42293). This reaction is a classic example of forming a heterocyclic ring through intramolecular nucleophilic substitution. The reaction with sterically hindered primary amines, such as tert-butylamine, has been shown to favor the formation of 3-azetidinols in fair yields. cdnsciencepub.com

The proposed mechanism involves the initial nucleophilic attack of the tert-butylamine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin. This is followed by an intramolecular cyclization where the nitrogen atom displaces the chloride, forming the four-membered azetidine ring.

Reaction Scheme:

Step 1: Epoxide Ring Opening

tert-Butylamine attacks the terminal carbon of the epichlorohydrin epoxide.

Step 2: Intramolecular Cyclization

The resulting amino alcohol intermediate undergoes an intramolecular SN2 reaction, where the nitrogen atom displaces the chloride to form the azetidine ring.

This one-pot reaction provides a direct route to the N-tert-butylated azetidinol core. The reaction of the tert-butyl group with epichlorohydrin proceeds at a favorable rate and in better yield compared to less sterically hindered amines, which are more prone to forming side products. acs.org

In some synthetic schemes, particularly when the N-tert-butyl group is used as a protecting group for a different final target, a sequential strategy involving acylation and deprotection is employed. A common variation involves the acylative dealkylation of the N-tert-butyl group. acs.org For the specific synthesis of the hydrochloride salt, a common sequence involves the initial synthesis of 1-tert-butylazetidin-3-ol, followed by protection of the hydroxyl group, and then removal of the tert-butyl group. However, a more direct sequence for related compounds involves acetylation followed by hydrolysis.

For instance, after the initial cyclization to form 1-tert-butylazetidin-3-ol, the compound can be subjected to acetylation. This can be part of a broader strategy for functionalization or de-tert-butylation. A relevant transformation is the synthesis of N-acetyl-3-hydroxyazetidine, which can be achieved through the acylative dealkylation of N-tert-butyl-3-(benzoyloxy)azetidine followed by hydrolysis. The N-acetyl-3-hydroxyazetidine can then be hydrolyzed to yield 3-hydroxyazetidine. acs.org This multi-step approach allows for the manipulation of protecting groups and functionalization at different positions of the azetidine ring.

The optimization of the reaction between epichlorohydrin and tert-butylamine is crucial for maximizing the yield and purity of 1-tert-butylazetidin-3-ol. Several factors influence the outcome of this reaction:

Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of the amine can lead to the formation of 1:2 adducts (one epichlorohydrin molecule reacting with two amine molecules). uni.edu

Solvent: The choice of solvent can affect the reaction rate and the solubility of intermediates and products. Both aqueous and organic solvents have been used. uni.edugoogle.com

Temperature: The reaction temperature needs to be carefully controlled. Lower temperatures (below 30 °C) are often employed during the initial addition of epichlorohydrin to manage the exothermic nature of the reaction and minimize side reactions. The reaction may then be heated to drive the cyclization to completion. google.com

pH Control: Maintaining an appropriate pH is important, especially in aqueous media, to ensure the amine is sufficiently nucleophilic and to facilitate the desired reaction pathway.

By carefully controlling these parameters, the formation of byproducts such as diamino alcohols and polymeric materials can be minimized, leading to a higher yield and purity of the desired 1-tert-butylazetidin-3-ol.

| Parameter | Condition | Rationale |

| Reactant Ratio | Controlled stoichiometry | To minimize the formation of multiple addition byproducts. |

| Solvent | Aqueous or organic | To facilitate the reaction and control solubility. |

| Temperature | Initial cooling, then heating | To manage exothermicity and ensure reaction completion. |

| Work-up | Extraction and distillation/crystallization | To isolate and purify the final product. |

Role of Protecting Groups in the Synthesis of Azetidinol Derivatives

Protecting groups are essential tools in the synthesis of complex organic molecules like azetidinol derivatives. They allow for the selective reaction of one functional group in the presence of others.

In the synthesis of 1-tert-butylazetidin-3-ol, the tert-butyl group itself can be viewed as a protecting group for the nitrogen atom, facilitating the desired cyclization reaction. The bulky nature of the tert-butyl group offers several advantages in the synthesis of the azetidine ring from epichlorohydrin. acs.org

Directing the Cyclization: The steric hindrance of the tert-butyl group disfavors intermolecular side reactions, such as the formation of dimers or polymers, thereby promoting the desired intramolecular cyclization to form the four-membered ring. cdnsciencepub.com

Enhanced Stability: The N-tert-butyl group provides stability to the azetidine ring under various reaction conditions. However, this group can also be removed under specific acidic conditions, a process known as de-tert-butylation, if the unsubstituted azetidine core is desired for further functionalization. acs.org

Improved Yields: The use of a hindered amine like tert-butylamine leads to faster reaction times and higher yields in the cyclization with epichlorohydrin compared to less bulky primary amines. acs.org

Efficient Deprotection Methodologies to Afford the Hydrochloride Salt

The final step in the synthesis of this compound typically involves the removal of a protecting group from the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this synthetic route, which can be efficiently cleaved under acidic conditions to yield the desired hydrochloride salt.

A prevalent and effective method for the deprotection of N-Boc protected amines is the use of hydrogen chloride (HCl) in an organic solvent. nih.gov Anhydrous solutions of HCl in solvents like dioxane or methanol (B129727) are frequently utilized for this purpose. nih.govcommonorganicchemistry.com The reaction proceeds by the acid-catalyzed cleavage of the tert-butyl carbamate, releasing the free amine which is then protonated by the excess HCl to form the stable hydrochloride salt. The byproducts of this reaction are typically isobutylene (B52900) and carbon dioxide, which are volatile and easily removed from the reaction mixture.

Several research findings highlight the efficiency of this methodology. For instance, the deprotection of various N-Boc protected amino acids and peptides has been successfully achieved using a 4 M solution of HCl in dioxane. nih.govresearchgate.net This method is often preferred due to its relatively short reaction times, often completing within 30 minutes to a few hours at room temperature, and high yields. nih.govresearchgate.net

The general procedure involves dissolving the N-Boc protected precursor, such as tert-butyl 3-hydroxyazetidine-1-carboxylate, in a suitable solvent like dioxane or methanol. Subsequently, a solution of HCl in the same or a compatible solvent is added, and the reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated by precipitation or by removal of the solvent under reduced pressure. commonorganicchemistry.com

Table 1: Comparison of Deprotection Conditions for N-Boc Group

| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4M HCl | Dioxane | Room Temp | 2 h | 91 | commonorganicchemistry.com |

| 4M HCl | Dioxane | Room Temp | 16 h | 100 | commonorganicchemistry.com |

| 4M HCl | Dioxane | 0 - Room Temp | 30 min | >95 | researchgate.net |

| Conc. HCl | Methanol/Water | Not specified | Not specified | Not specified | commonorganicchemistry.com |

Purification and Isolation Techniques for this compound in Preparative Scale

The purification and isolation of this compound on a preparative scale are crucial for obtaining a product with high purity, which is essential for its use in subsequent pharmaceutical syntheses. The choice of purification method is largely dependent on the physical properties of the hydrochloride salt and the nature of any impurities present.

Crystallization is a primary and highly effective technique for the purification of solid compounds like this compound. The selection of an appropriate solvent system is critical for successful crystallization. A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize in a pure form upon cooling, leaving impurities dissolved in the mother liquor. Common solvents for the crystallization of hydrochloride salts include alcohols (e.g., methanol, ethanol, isopropanol), ethers (e.g., diethyl ether, methyl tert-butyl ether), or mixtures thereof.

The isolation of the crystalline product is typically achieved by filtration. The collected solid is then washed with a cold, non-solvating solvent to remove any residual mother liquor and impurities. Subsequent drying of the crystals, often under vacuum, is performed to remove any remaining solvent.

In instances where crystallization alone is insufficient to achieve the desired purity, other techniques such as column chromatography may be employed. However, for large-scale production, crystallization is generally preferred due to its cost-effectiveness and scalability.

A detailed experimental example describes the deacetylation of a precursor compound followed by purification of the resulting hydrochloride salt. After removing the solvent under reduced pressure, methanol and ethyl acetate (B1210297) were added, and the mixture was heated to dissolve the product. This suggests that a mixed solvent system of an alcohol and an ester can be effective for the purification of azetidinol hydrochlorides.

Table 2: Key Purification and Isolation Parameters

| Technique | Parameter | Description |

| Crystallization | Solvent System | Alcohols (Methanol, Ethanol), Ethers, or mixtures. |

| Temperature Profile | Dissolution at elevated temperature followed by controlled cooling. | |

| Isolation | Method | Filtration to separate the crystalline solid from the mother liquor. |

| Washing | Rinsing the collected solid with a cold, non-solvating solvent. | |

| Drying | Conditions | Typically under vacuum to remove residual solvents. |

Advanced Synthetic Strategies and Stereochemical Control in Azetidine Chemistry

Enantioselective Synthesis of Azetidin-3-ol (B1332694) Derivatives

The synthesis of enantiomerically pure azetidin-3-ol derivatives is a significant area of research due to the prevalence of the azetidine (B1206935) scaffold in biologically active compounds. nih.govfrontiersin.org The development of stereocontrolled synthetic methods is crucial for accessing specific stereoisomers, which can exhibit distinct pharmacological properties.

Asymmetric Approaches to Chiral Azetidine Scaffolds

The construction of chiral azetidine frameworks relies on various asymmetric strategies, including the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool. These methods aim to control the stereochemistry at the C2 and C3 positions of the azetidine ring.

One effective approach involves the use of chiral tert-butanesulfinamides to achieve diastereoselective synthesis of C2-substituted azetidines. This method starts with the condensation of an achiral aldehyde with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization. This three-step process provides access to a range of enantioenriched azetidines with aryl, vinyl, and alkyl substitutions at the C2-position with high stereoselectivity. acs.org The diastereomers are often separable by chromatography, yielding enantiopure products. acs.org

Chiral, azetidine-derived ligands and organocatalysts have also been successfully employed to induce asymmetry in various chemical transformations. researchgate.netbirmingham.ac.uk For instance, enantiopure cis-azetidines have been used as chiral ligands for transition metals like copper in catalyzing the Henry reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk The cis-conformation of these 1,2,4-trisubstituted amino azetidines makes them effective chiral ligands. bham.ac.uk

Another powerful strategy is the copper-catalyzed [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates using a chiral sabox ligand, which produces chiral 2-azetines with high enantiomeric excess (up to 95%). nih.gov These chiral azetines can then be readily reduced to the corresponding chiral azetidines while preserving the high enantiomeric excess. nih.gov

The following table summarizes selected asymmetric approaches to chiral azetidine scaffolds.

| Starting Materials | Chiral Source | Catalytic System / Method | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Achiral Aldehydes | Chiral tert-butanesulfinamide | Diastereoselective organometallic addition and cyclization | C2-Substituted Azetidines | High (diastereomers often separable) acs.org |

| Aldehydes & Nitroalkanes | Enantiopure cis-azetidine ligand | Cu-azetidine complex | β-Nitro Alcohols (via Henry Reaction) | Up to >99.5% bham.ac.uk |

Diastereoselective Control in the Formation of Substituted Azetidinols

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of substituted azetidinols. The relative stereochemistry of substituents on the azetidine ring significantly influences the molecule's three-dimensional shape and biological activity.

A notable method for achieving diastereoselectivity is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines. nih.gov The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine, providing access to a variety of substituted azetidines with retained stereocontrol. nih.gov

Another strategy involves a two-step regio- and diastereoselective synthesis of 2-arylazetidines from simple building blocks. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net Spectroscopic analysis confirmed that the substituents at the C2 and C3 positions of the azetidine ring are arranged in a trans geometry. acs.org Quantum chemical calculations have provided insights into the reaction mechanism, confirming that the formation of the trans product is kinetically favored. acs.orgresearchgate.net

The visible-light-mediated aza Paternò-Büchi reaction is another powerful tool for synthesizing densely functionalized azetidines with varying regio- and stereochemistry. acs.orgresearchgate.net This photochemical strategy has been highlighted for its ability to generate materials where stereochemical considerations can be used to tune the physical properties of the resulting compounds. researchgate.net

The table below provides examples of diastereoselective synthetic methods for substituted azetidinols.

| Reaction Type | Key Reagents | Product Stereochemistry | Diastereomeric Ratio (dr) / Selectivity |

|---|---|---|---|

| Iodine-mediated cyclization | Homoallyl amines, Iodine | cis-2,4-disubstituted azetidines | Complete stereocontrol nih.gov |

| Intramolecular Cyclization | Oxiranylmethyl-benzylamine derivatives, LiDA-KOR | trans-2,3-disubstituted azetidines | High diastereoselectivity acs.org |

Regioselectivity and Chemoselectivity Challenges in Azetidine Ring Synthesis

The synthesis of the strained four-membered azetidine ring is often complicated by challenges in controlling regioselectivity and chemoselectivity. These challenges arise particularly in intramolecular cyclization reactions where multiple reaction pathways may compete.

A common strategy for azetidine synthesis is the intramolecular ring-opening of epoxides or aziridines. nih.govnih.gov However, the regioselectivity of these reactions, especially under acidic conditions, can be difficult to control. nih.gov The ring-opening can proceed through a pathway that is intermediate between SN1 and SN2 mechanisms, potentially leading to a mixture of products. nih.gov The electronic and steric properties of substituents on the epoxide or aziridine (B145994) ring play a crucial role in directing the nucleophilic attack. magtech.com.cn For instance, in nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to stabilizing groups like aryl, acyl, or cyano moieties, a preference governed by electronic effects. magtech.com.cn Conversely, sterically bulky nucleophiles often attack the less substituted carbon atom. magtech.com.cn

Intramolecular aminolysis of 3,4-epoxy amines presents an alternative route to azetidines. nih.govfrontiersin.org A significant challenge in this approach, particularly when using acid promoters, is that the basicity of the amine nucleophile can quench the acid catalyst needed to activate the epoxide. nih.govfrontiersin.org However, the use of certain Lewis acids, such as Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)3), has been shown to overcome this issue. nih.govfrontiersin.org For example, La(OTf)3 effectively catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even with acid-sensitive functional groups present. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is key to controlling the regioselectivity. nih.govfrontiersin.org

Chemoselectivity is another critical consideration, for instance, in the difunctionalization of azetines. In a copper-catalyzed boryl allylation of azetines, the reaction exhibits excellent chemoselectivity, with the electron-rich C=C bond of the azetine motif participating in the reaction while other C=C bonds present in the substrate remain untouched. acs.org

Novel Catalytic Methods for the Construction and Functionalization of Azetidines

Recent advances in catalysis have provided innovative and efficient methods for the synthesis and subsequent functionalization of azetidines. These methods often offer milder reaction conditions, broader substrate scope, and improved stereocontrol compared to traditional approaches. rsc.org

Photochemical methods have emerged as a powerful strategy. The visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, allows for the synthesis of densely functionalized azetidines from oxime precursors and alkenes. acs.orgrsc.orgschindlerresearchgroup.com This reaction can be promoted by an Iridium(III) photocatalyst via triplet energy transfer and is notable for its broad substrate scope, including both activated and unactivated alkenes. rsc.org

Palladium catalysis has also been instrumental in developing new routes to azetidines. Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.orgorganic-chemistry.org This method involves the reductive elimination from an alkyl-Pd(IV) intermediate, which is promoted by an oxidant. rsc.orgacs.org The reaction enables the formation of the azetidine ring from picolinamide-protected amine substrates under relatively mild conditions. organic-chemistry.org

Lewis acid catalysis has proven effective in specific transformations. As mentioned previously, La(OTf)3 is an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a high-yielding pathway to azetidines that tolerates various functional groups. nih.govfrontiersin.org This highlights the utility of lanthanide catalysts in overcoming challenges associated with the high basicity of amine nucleophiles in acid-catalyzed reactions. nih.govfrontiersin.org

Furthermore, copper-catalyzed asymmetric reactions have been developed for the enantioselective synthesis of complex azetidines. A highly enantioselective three-component coupling reaction involving azetines, bis(pinacolato)diboron, and allyl phosphates, catalyzed by a Cu/bisphosphine system, allows for the installation of both boryl and allyl groups across the C=C bond of the azetine. acs.org This method constructs two new stereogenic centers with complete regio-, enantio-, and diastereoselectivity. acs.org

The following table highlights some of the novel catalytic methods for azetidine synthesis.

| Catalytic Method | Catalyst / Promoter | Reaction Type | Key Features |

|---|---|---|---|

| Photochemistry | Visible light, Ir(III) photocatalyst | Aza Paternò-Büchi [2+2] cycloaddition | Broad alkene scope, dense functionalization rsc.org |

| C-H Amination | Palladium(II) | Intramolecular γ-C(sp³)–H amination | Forms azetidines from unactivated C-H bonds rsc.orgorganic-chemistry.org |

| Lewis Acid Catalysis | La(OTf)3 | Intramolecular aminolysis of epoxides | High regioselectivity, tolerance of acid-sensitive groups nih.govfrontiersin.org |

Chemical Reactivity and Derivatization of the 1 Tert Butylazetidin 3 Ol Core

Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation

The secondary alcohol at the C-3 position is a primary site for functionalization, readily undergoing common transformations such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be acylated to form esters using various reagents. Steglich esterification, employing carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is an effective method. Alternatively, reaction with acid chlorides or anhydrides in the presence of a base provides the corresponding esters. For instance, treatment of N-tert-butyl-3-hydroxyazetidine with acetic anhydride (B1165640), catalyzed by boron trifluoride etherate, yields N-acetyl-3-acetoxyazetidine in high yield. acs.org This simultaneous acylation of both the nitrogen (after de-tert-butylation) and the oxygen is a notable transformation. acs.org

Etherification: The formation of ethers from 1-tert-butylazetidin-3-ol can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The etherification of glycerol (B35011) with tert-butyl alcohol serves as an analogous process, highlighting the utility of acid catalysts in forming tert-butyl ethers. mdpi.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-tert-butylazetidin-3-one. This transformation is a key step for further derivatization, such as in the synthesis of various heterocyclic compounds. Common oxidation reagents like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane are effective for this purpose. The resulting ketone is a valuable intermediate for creating novel molecular structures.

Table 1: Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | R-COOH, DCC, DMAP | 1-tert-butylazetidin-3-yl ester | researchgate.net |

| Esterification | Acetic Anhydride, BF₃·OEt₂ | N-acetyl-3-acetoxyazetidine | acs.org |

| Etherification | 1. NaH; 2. R-X | 1-tert-butyl-3-(alkoxy)azetidine | mdpi.com |

| Oxidation | Dess-Martin Periodinane or Swern Oxidation | 1-tert-butylazetidin-3-one | google.com |

Chemical Transformations Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom in the azetidine ring, while bearing a bulky tert-butyl group, remains a site for important chemical transformations, primarily involving the removal of this protecting group.

Dealkylation: The N-tert-butyl group, while sterically hindering, is not merely a passive substituent but can be removed to unmask the secondary amine. A notable method is acylative dealkylation. acs.org For example, treating N-tert-butyl-3-substituted azetidines with acetic anhydride in the presence of a Lewis acid like boron trifluoride etherate can lead to the replacement of the tert-butyl group with an acetyl group. acs.org This N-acetylated azetidine can then be hydrolyzed to provide the N-unsubstituted azetidine hydrochloride. acs.org Another approach involves the use of chloroformates, although this can sometimes lead to ring-opening products. acs.orgresearchgate.net The ability to deprotect the nitrogen is crucial as it opens the door to a wide array of N-functionalization reactions, including re-alkylation or acylation to introduce diverse substituents. acs.org The tert-butyl group offers advantages over other protecting groups like benzhydryl due to cost-effectiveness and cleaner reaction profiles. acs.org

Table 2: Reactions at the Azetidine Nitrogen

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acylative Dealkylation | Acetic Anhydride, BF₃·OEt₂ | N-acetyl-3-acetoxyazetidine | acs.org |

| Hydrolysis of N-acetyl group | Aqueous HCl, reflux | 3-hydroxyazetidine hydrochloride | acs.org |

Investigation of Ring-Opening and Ring-Expansion Reactions

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening and, under certain conditions, ring-expansion reactions.

Ring-Opening Reactions: The strain energy of the azetidine ring facilitates its opening upon treatment with various reagents. beilstein-journals.orguni-mainz.denih.gov For instance, azetidinols can undergo ring-opening when treated with electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.gov This reactivity is part of a "build and release" strategy where a strained intermediate is intentionally formed and then opened to create more complex, functionalized molecules like aminodioxolanes. beilstein-journals.orguni-mainz.denih.gov The reaction of N-alkyl azetidines with chloroformates can also result in ring-opened γ-chloroamines, competing with the dealkylation pathway. researchgate.net Similarly, acetolysis of 3-acetoxy-N-tert-butylazetidine has been reported to cause ring opening. acs.orgacs.org

Ring-Expansion Reactions: While less common, ring-expansion reactions can occur, transforming the four-membered azetidine into a more stable five-membered ring, such as a pyrrolidine (B122466). These reactions often proceed through a carbocation intermediate adjacent to the ring, which triggers a rearrangement. For example, the formation of a carbocation at a position exocyclic to the ring can induce migration of one of the ring's C-C bonds, leading to an expanded ring structure. masterorganicchemistry.com This type of transformation is valuable for accessing different heterocyclic scaffolds from a common azetidine precursor.

Functional Group Interconversions on the Azetidinol (B8437883) Scaffold

Beyond direct reactions at the hydroxyl and nitrogen centers, the 1-tert-butylazetidin-3-ol scaffold allows for a variety of functional group interconversions to generate a diverse library of derivatives.

A common strategy involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. google.com The resulting sulfonate ester is an excellent substrate for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups at the C-3 position, including azides, halides, nitriles, and thiols, by reacting the mesylate or tosylate with the corresponding nucleophile (e.g., sodium azide (B81097), lithium bromide, potassium cyanide).

Furthermore, the ketone product from the oxidation of the hydroxyl group, 1-tert-butylazetidin-3-one, serves as a versatile intermediate for further modifications. For example, it can undergo reductive amination with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield 3-aminoazetidine derivatives.

Table 3: Functional Group Interconversions

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1-tert-butylazetidin-3-ol | Methanesulfonyl chloride, Et₃N | 1-tert-butylazetidin-3-yl mesylate | google.com |

| 1-tert-butylazetidin-3-yl mesylate | Sodium azide (NaN₃) | 3-azido-1-tert-butylazetidine | |

| 1-tert-butylazetidin-3-one | R¹R²NH, NaBH(OAc)₃ | 3-(R¹R²-amino)-1-tert-butylazetidine |

Application As a Core Building Block in Complex Molecule Synthesis

Utilization in Combinatorial Chemistry and Library Generation

The principles of combinatorial chemistry aim to rapidly generate large and diverse collections of compounds, known as chemical libraries, which can then be screened for biological activity. The structural rigidity and bifunctional nature of 1-tert-butylazetidin-3-ol hydrochloride make it a valuable scaffold for such endeavors. The tert-butyl group provides steric bulk and lipophilicity, while the hydroxyl group and the secondary amine (after deprotection of the hydrochloride salt) offer two distinct points for chemical diversification.

In the generation of compound libraries, the azetidine (B1206935) core can be systematically decorated with a wide array of substituents. For instance, the hydroxyl group can be engaged in etherification, esterification, or Mitsunobu reactions with a diverse set of alcohols, carboxylic acids, or nucleophiles. Simultaneously, the secondary amine can undergo acylation, alkylation, or reductive amination with various acylating agents, alkyl halides, or carbonyl compounds. This dual functionalization strategy allows for the exponential expansion of a compound library from a single, common core structure.

Below is an interactive data table illustrating a hypothetical library generation from 1-tert-butylazetidin-3-ol.

| R1 (via Etherification) | R2 (via Acylation) | Final Compound Structure |

| -CH₃ | -COCH₃ | 1-tert-butyl-3-methoxyazetidin-1-ium chloride acetylated |

| -CH₂CH₃ | -COPh | 1-tert-butyl-3-ethoxyazetidin-1-ium chloride benzoylated |

| -Ph | -SO₂CH₃ | 1-tert-butyl-3-phenoxyazetidin-1-ium chloride mesylated |

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The integration of this compound into MCR scaffolds provides a rapid and efficient route to novel and diverse heterocyclic compounds.

After deprotection of the tert-butyl group to reveal the secondary amine, the resulting azetidin-3-ol (B1332694) can participate as a key component in various MCRs. For example, it can act as the amine component in Ugi or Passerini reactions. In a Ugi four-component reaction, the azetidin-3-ol, an aldehyde, an isocyanide, and a carboxylic acid can converge to produce highly functionalized and stereochemically complex amides containing the azetidine ring.

The versatility of this approach allows for the creation of libraries of compounds with significant molecular diversity, driven by the variety of commercially available aldehydes, isocyanides, and carboxylic acids.

Precursor Role in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

This compound serves as a pivotal precursor for the synthesis of a wide range of more complex nitrogen-containing heterocyclic systems. The strained four-membered ring can undergo ring-opening or ring-expansion reactions to generate larger and more diverse heterocyclic scaffolds.

For instance, treatment of the corresponding N-protected azetidin-3-one (B1332698) (obtainable by oxidation of 1-tert-butylazetidin-3-ol) with various nucleophiles can lead to the formation of substituted pyrrolidines or other five-membered heterocycles. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, facilitating intramolecular cyclization reactions to form bicyclic systems containing the azetidine core.

A key application is in the synthesis of azetidine-containing building blocks for drug discovery. For example, azetidin-3-ol hydrochloride is a known starting material in the synthesis of intermediates for Baricitinib, a Janus kinase (JAK) inhibitor. This highlights the role of this simple azetidine derivative in the construction of complex, biologically active molecules.

Application in the Construction of Constrained Scaffolds for Conformational Control

The rigid nature of the azetidine ring is a highly desirable feature in medicinal chemistry for controlling the conformation of a molecule. By incorporating the azetidine scaffold from this compound into a larger molecule, chemists can restrict the rotational freedom of appended side chains. This conformational constraint can lead to an increase in binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Azetidine Scaffolds in Contemporary Medicinal Chemistry Research

The Azetidine (B1206935) Motif as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is increasingly recognized as a privileged scaffold in modern drug discovery. pharmablock.comresearchgate.net This designation stems from its unique combination of structural and physicochemical properties that are highly advantageous for the design of bioactive molecules. The significant ring-strain energy of approximately 25.4 kcal/mol endows the azetidine moiety with a high degree of molecular rigidity, a stark contrast to more flexible acyclic or larger ring systems. researchgate.netrsc.orgrsc.org This conformational constraint can be beneficial, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net

Despite its inherent strain, the azetidine ring possesses satisfactory chemical stability, occupying a favorable position between the less stable, more reactive aziridines and the highly stable, less reactive pyrrolidines. pharmablock.comrsc.org This balance allows for both facile handling during synthesis and unique reactivity that can be harnessed for further functionalization. rsc.org The incorporation of the polar nitrogen atom within this compact, three-dimensional structure can favorably influence key pharmacokinetic properties of a parent molecule, such as improving aqueous solubility and metabolic stability. researchgate.net As small monocyclic scaffolds, azetidines can introduce conformational rigidity without substantially increasing molecular weight or lipophilicity. enamine.net The value of this motif is evidenced by its presence in marketed drugs, including the anticancer agent Cobimetinib and the calcium channel blocker Azelnidipine. researchgate.netrsc.org

Computational Approaches to Scaffold Analysis and Design in Medicinal Chemistry

Computational methods are integral to modern medicinal chemistry for analyzing and designing novel molecular scaffolds, including those based on azetidine. nih.gov These in silico approaches allow for the systematic investigation of molecular cores on a large scale, guiding the synthesis of compound libraries with optimized properties for specific therapeutic areas. nih.govnih.gov

Molecular Hierarchy and Structural Classification of Azetidine-Based Scaffolds

The scaffold concept provides a basis for generating molecular hierarchies and performing structural classification. nih.gov Starting from a simple core, such as the azetidine ring found in 1-tert-butylazetidin-3-ol, a diverse collection of more complex scaffolds can be systematically developed. A key strategy involves the diversification of a densely functionalized azetidine ring system to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For instance, a trisubstituted azetidine core can serve as a precursor to unique molecular scaffolds like diazabicyclo[3.1.1]heptanes or azetidine-fused 8-membered rings. nih.gov This hierarchical expansion from a central core allows chemists to explore novel and diverse chemical space while maintaining the desirable properties conferred by the azetidine motif. nih.govresearchgate.net

Scaffold-Based Approaches for Activity Prediction and Drug Design

Scaffold-based computational approaches are powerful tools for activity prediction and rational drug design. nih.gov By analyzing the properties of a scaffold and its derivatives in silico, researchers can prioritize synthetic efforts and focus on compounds with a higher probability of success. nih.gov A prominent example is the development of azetidine-based scaffolds for Central Nervous System (CNS) drug discovery, where stringent physicochemical properties are required for blood-brain barrier penetration. nih.gov

In one such study, a library of spirocyclic azetidines was analyzed computationally before synthesis. nih.gov Parameters such as lipophilicity (ALogP), topological polar surface area (TPSA), and the number of rotatable bonds were calculated to ensure they fell within ranges considered optimal for CNS drugs. Furthermore, a CNS multi-parameter optimization (MPO) algorithm was applied, with the vast majority of designed compounds achieving a high desirability score (≥4 on a scale of 0–6). nih.gov This data-driven approach allows for the pre-optimization of libraries, increasing the efficiency of downstream development activities. nih.gov

| Property | Average Value | Range |

|---|---|---|

| ALogP | 2.06 | -0.77–4.99 |

| LogD | 1.28 | -0.93–4.65 |

| TPSA (Ų) | 70.0 | 26.7–89.5 |

| H-bond Donors | 1.15 | 1–2 |

| H-bond Acceptors | 3.96 | 3–6 |

| Rotatable Bonds | 5.37 | 3–8 |

| Fsp3 | 0.47 | 0.25–0.72 |

Rational Design Principles for Azetidine-Containing Bioactive Molecules

The design of bioactive molecules incorporating the azetidine scaffold is guided by several key principles. A primary principle is the use of the azetidine ring to impart conformational restriction. enamine.net By locking a portion of a molecule into a more rigid conformation, the entropic cost of binding to a target is lowered, which can enhance binding affinity. enamine.net The defined three-dimensional geometry of substituted azetidines, such as 1-tert-butylazetidin-3-ol, provides distinct vectors for the spatial orientation of functional groups, allowing for precise probing of target binding pockets. nih.gov

Another important design principle is the use of the azetidine motif to modulate physicochemical properties. The small, polar nature of the heterocycle can enhance properties like aqueous solubility, which is crucial for bioavailability. researchgate.netnih.gov This is achieved with a minimal increase in molecular weight compared to larger heterocyclic systems. enamine.net Furthermore, azetidine derivatives can serve as bioisosteres for other cyclic or acyclic fragments. For example, azetidines have been explored as replacements for piperidine (B6355638) rings in GABA-uptake inhibitors or as potential isosteres of amidines, offering subtle differences in conformation and basicity. nih.govnih.gov The strategic placement of substituents on the azetidine nitrogen or carbon atoms allows for fine-tuning of these properties and the exploration of structure-activity relationships (SAR). nih.gov

Selected Examples of Azetidine Derivatives as Components of Ligands and Inhibitors

The utility of the azetidine scaffold is demonstrated by its successful incorporation into a variety of potent and selective ligands and inhibitors targeting different biological systems. researchgate.net

STAT3 Inhibitors: A series of (R)-azetidine-2-carboxamide analogues were developed as direct, small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in many human cancers. These compounds demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity and showed high-affinity binding to the STAT3 protein. acs.orgnih.gov For example, analogue 8i (a benzohydroxamic acid derivative) displayed an IC₅₀ of 0.34 μM in an in vitro assay. nih.gov

GABA Uptake Inhibitors: Researchers have explored azetidine derivatives as conformationally constrained analogues of γ-aminobutyric acid (GABA) to inhibit GABA transporters (GATs). nih.gov Azetidin-2-ylacetic acid derivatives bearing lipophilic moieties like a 4,4-diphenylbutenyl group were found to be potent inhibitors of GAT-1, with IC₅₀ values in the low micromolar range. nih.gov

Human Cytomegalovirus (HCMV) Inhibitors: Dipeptide derivatives containing a 2-azetidine residue have been identified as inhibitors of HCMV. nih.gov Structure-activity relationship studies revealed that the conformational restriction imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be important for their antiviral activity. nih.gov

Elastase Inhibitors: The azetidine-2,4-dione (B14163061) (4-oxo-β-lactam) scaffold has been utilized to design effective and selective inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. researchgate.net

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| (R)-Azetidine-2-carboxamides | STAT3 | Achieved sub-micromolar potency (e.g., 8i, IC₅₀ = 0.34 μM) and high-affinity binding (e.g., 7g, Kᴅ = 880 nM). | acs.orgnih.gov |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Exhibited potent inhibition with IC₅₀ values as low as 2.01 μM. | nih.gov |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Antiviral activity is influenced by the γ-turn conformation induced by the azetidine ring. | nih.gov |

| Azetidine-2,4-diones | Human Neutrophil Elastase (HNE) | Serve as an effective scaffold for developing potent HNE inhibitors. | researchgate.net |

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes for Azetidinols

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1-tert-butylazetidin-3-ol and other azetidinols is expected to prioritize sustainability. One promising avenue is the advancement of photochemical methods. For instance, the Norrish–Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure, offers a sustainable pathway to highly strained azetidinols from α-aminoacetophenones. nih.gov This "build and release" strategy, combining photochemical cyclization with a subsequent strain-release reaction, provides an energy-efficient route to complex molecules. nih.gov

Further exploration into green reaction conditions, such as the use of water as a solvent and minimizing the use of hazardous reagents, will be crucial. The synthesis of related azetidine (B1206935) derivatives has already demonstrated the feasibility of such approaches, for example, in the preparation of intermediates for pharmaceuticals like baricitinib.

Another area ripe for investigation is the use of biocatalysis. The enzymatic synthesis of chiral alcohols is a well-established field, and extending these methods to the production of enantiomerically pure azetidinols like 1-tert-butylazetidin-3-ol could offer significant advantages in terms of selectivity and reduced environmental impact.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) is a driving force for a variety of chemical transformations, making it a versatile synthon. rsc.org Future research should focus on harnessing this strain energy to uncover novel reactivity patterns for 1-tert-butylazetidin-3-ol hydrochloride.

Strain-Release Reactions: A significant area of potential is the further exploration of strain-release reactions. unife.itrsc.org These reactions, driven by the relief of ring strain, can lead to the formation of more complex molecular architectures. For example, the reaction of azabicyclo[1.1.0]butanes, which are structurally related to azetidines, can undergo divergent strain-release reactions to form either keto 1,3,3-substituted azetidines or spiroepoxy azetidines. nih.gov Investigating analogous transformations with 1-tert-butylazetidin-3-ol could open up new synthetic pathways.

Ring-Opening Reactions: The development of novel ring-opening reactions of the azetidine core is another promising direction. Photogenerated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. nih.govresearchgate.net Furthermore, the formation of azetidinium salts can facilitate nucleophilic ring-opening, providing a route to functionalized acyclic amines. nih.gov

The table below summarizes potential novel transformations for 1-tert-butylazetidin-3-ol based on reactivity patterns observed in related azetidine systems.

| Transformation Type | Potential Reagents/Conditions | Potential Products |

| Strain-Release Rearrangement | Triflic anhydride (B1165640), Trifluoroacetic anhydride | Substituted pyrrolidines or other ring-expanded structures |

| Nucleophilic Ring-Opening | Chiral bis-urea catalyst with a fluoride (B91410) source | Enantioenriched γ-fluoroamines |

| Photocatalytic Radical Addition | Organic photosensitizer, sulfonyl imines | Densely functionalized azetidines |

| Deconstructive Isomerization | N-heterocyclic carbene (NHC) catalyst | α-amino ketones |

Potential for Applications Beyond Traditional Medicinal Chemistry, e.g., in Material Science or Catalysis

While azetidines are recognized as valuable scaffolds in medicinal chemistry, their potential in other fields remains largely untapped. nih.gov Future research should explore the applications of this compound in material science and catalysis.

Material Science: The strained four-membered ring of azetidines makes them potential monomers for ring-opening polymerization (ROP). The anionic ROP of N-sulfonyl-activated aziridines to form polysulfonylaziridines has been demonstrated, suggesting that a similar approach could be applied to azetidinols. The resulting polymers could possess unique properties due to the presence of the hydroxyl and tert-butyl groups. Furthermore, azetidinium salts have been used to modify the surface of nanocrystalline cellulose, indicating potential applications in the development of biocomposite materials.

Catalysis: The nitrogen atom in the azetidine ring can act as a ligand for metal catalysts or as a basic site in organocatalysis. researchgate.net Chiral azetidine-derived ligands have been successfully employed in asymmetric catalysis. 1-tert-butylazetidin-3-ol, with its defined stereochemistry, could serve as a precursor to novel chiral ligands or organocatalysts. The formation of azetidinium salts from 1-tert-butylazetidin-3-ol could also lead to their use as phase-transfer catalysts or in other catalytic applications. acs.orgresearcher.life

Emerging Roles in Chemical Biology and Advanced Synthetic Methodologies

The unique structural features of the azetidine ring make it an attractive motif for applications in chemical biology and as a building block in advanced synthetic methodologies.

Chemical Biology: Azetidine-substituted fluorescent compounds have been developed as probes, dyes, and tags for detecting target substances in biological systems. google.com The incorporation of the 1-tert-butylazetidin-3-ol scaffold into fluorophores could lead to novel probes with enhanced properties, such as improved cell permeability and photostability. Given the prevalence of the azetidine motif in approved drugs, developing azetidine-based probes could also aid in the study of drug-target interactions. chemrxiv.org

Advanced Synthetic Methodologies: The development of efficient and modular methods for the synthesis of complex molecules is a continuous goal in organic chemistry. adelaide.edu.auadelaide.edu.aunumberanalytics.com this compound can serve as a versatile building block in diversity-oriented synthesis to create libraries of structurally diverse compounds for high-throughput screening. nih.govsciencedaily.com The predictable reactivity of the strained ring, combined with the stereochemical information inherent in the molecule, makes it a valuable tool for constructing complex molecular architectures with high levels of control.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-Tert-butylazetidin-3-ol hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:

- Step 1 : React tert-butylamine derivatives with epichlorohydrin to form the azetidine ring .

- Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) followed by hydrochloric acid quench to yield the hydrochloride salt .

- Validation : Confirm purity via HPLC with internal standards (e.g., isotope-labeled analogs) and structural integrity via /-NMR .

Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Methodological Answer:

- Experimental Design : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to assess enantiomeric excess (EE) via chiral HPLC .

- Case Study : Polar aprotic solvents (e.g., DMF) at 0–5°C improve EE by reducing racemization, as shown in analogous tert-butylazetidine syntheses .

- Data Contradictions : If EE decreases at higher temperatures, validate via kinetic studies (Arrhenius plots) to distinguish thermal degradation from poor stereoselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Primary Methods :

- Secondary Validation : X-ray crystallography for absolute configuration determination, if crystals are obtainable .

Advanced: How should researchers resolve discrepancies in solubility data across studies?

Methodological Answer:

- Hypothesis Testing : Compare solubility in varied solvents (e.g., water, DMSO) using standardized protocols (e.g., shake-flask method at 25°C) .

- Error Sources : Check for residual solvents (via GC-MS) or polymorphic forms (via PXRD) that may alter solubility .

- Case Study : Inconsistent water solubility values may arise from pH-dependent ionization; use potentiometric titration to measure pKa and model solubility-pH profiles .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Advanced: How can stability studies be designed to assess degradation pathways?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify byproducts (e.g., tert-butyl elimination) .

- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (2–8°C) .

Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Computational Modeling : DFT calculations to map electron density on the azetidine nitrogen, predicting sites for alkylation/acylation .

- Experimental Probes : React with methyl iodide to assess nucleophilicity; monitor tert-butyl group stability via -NMR peak shifts .

Basic: How should researchers validate quantitative assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.